molecular formula C8H7N5O B13999574 N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide CAS No. 54385-51-2

N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B13999574
CAS No.: 54385-51-2
M. Wt: 189.17 g/mol
InChI Key: OCFVSCAOFNCCJF-UHFFFAOYSA-N
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Description

N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two cyano groups and an acetamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dicyano-1-methyl-1H-pyrazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This inhibition can lead to therapeutic effects in the treatment of diseases. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide
  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide

Uniqueness

N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide is unique due to the presence of two cyano groups, which impart distinct electronic properties to the molecule. This makes it a versatile compound for various chemical reactions and applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

CAS No.

54385-51-2

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

N-(4,5-dicyano-2-methylpyrazol-3-yl)acetamide

InChI

InChI=1S/C8H7N5O/c1-5(14)11-8-6(3-9)7(4-10)12-13(8)2/h1-2H3,(H,11,14)

InChI Key

OCFVSCAOFNCCJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=NN1C)C#N)C#N

Origin of Product

United States

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